(4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
This compound belongs to the class of organic compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . These are aromatic heterocyclic compounds containing a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Pirotte et al. synthesized novel 1,4,2-dithiazine 1,1-dioxides and tested as ATP-sensitive potassium channel activators . In 2011, the same scientist with his coworker developed a synthesis of 3-substituted-4 H -1,2,4-benzothiadiazine-1,1-dioxides .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Chemical Reactions Analysis
The chemical reactions of this compound are likely to be influenced by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring. For example, other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 354.42 and a chemical formula of C15H22N4O4S . It is an off-white powder with a sweet aroma . It has a solubility of 0.15 mM in citric acid buffer at pH 4.0 and 0.16 mM in citric acid buffer at pH 2.8 . It is slightly soluble in ethanol . The compound has a melting point of 229-233°C .Scientific Research Applications
Benzothiadiazines in Medicinal Chemistry
Benzothiadiazines and related compounds like benzothiazepines and benzoxazinoids have been extensively studied for their diverse pharmacological activities. Benzothiazepines, structurally related to benzothiadiazines, are known for their coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties (Dighe et al., 2015). The structural activity relationships (SARs) of benzomorphan-based compounds, which share similar heterocyclic frameworks, have been explored for various targets, including sigma receptors and voltage-dependent sodium channels (Turnaturi et al., 2018).
Carbonic Anhydrase Inhibitors
Compounds with benzothiadiazine moieties have been identified as inhibitors of carbonic anhydrase (CA), a critical enzyme involved in various physiological processes. These inhibitors have applications in treating conditions such as glaucoma, epilepsy, and mountain sickness, and in diuretic therapy (Carta & Supuran, 2013).
Antimicrobial and Antioxidant Properties
The structural backbone of benzothiazine derivatives has been explored for antimicrobial properties, with some studies suggesting potential as scaffolds for designing new antimicrobial compounds (de Bruijn et al., 2018). Additionally, derivatives of benzothiazine, such as chromones, have shown significant antioxidant properties, which are crucial for neutralizing active oxygen species and preventing cell impairment (Yadav et al., 2014).
Enzymatic Applications and Bioremediation
Enzymes derived from benzothiazine-related compounds have been utilized in bioremediation and the degradation of organic pollutants. These enzymatic systems, often involving redox mediators, have shown efficacy in transforming recalcitrant compounds present in industrial wastewater, highlighting the potential of benzothiazine derivatives in environmental applications (Husain & Husain, 2007).
Mechanism of Action
Target of Action
The compound, also known as (4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(4-methylpiperidin-1-yl)methanone, is part of the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds . This class of compounds has been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators
Mode of Action
The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide compounds are often attributed to the functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring can also contribute to the activity .
Biochemical Pathways
Given the reported biological activities of 1,2,4-benzothiadiazine-1,1-dioxide compounds, it can be inferred that this compound may interact with various biochemical pathways related to antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more .
Result of Action
Given the reported biological activities of 1,2,4-benzothiadiazine-1,1-dioxide compounds, it can be inferred that this compound may have various effects at the molecular and cellular levels .
properties
IUPAC Name |
(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10-6-8-17(9-7-10)14(18)13-16-15-11-4-2-3-5-12(11)21(13,19)20/h2-5,10,15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABFZYSLQYIZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NNC3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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